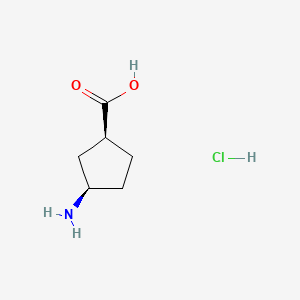
2-Fluoro-3-(trifluoromethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H4F4O2 . It has a molecular weight of 208.11 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4F4O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-4H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid . Its density is 1.393 g/mL at 25 °C . The refractive index is 1.455 .Applications De Recherche Scientifique
Synthesis of Anticancer Agents
Research has demonstrated the utility of fluorinated benzaldehydes in the synthesis of fluoro-substituted stilbenes, leading to fluorinated analogues of anticancer combretastatins. These analogues have shown potent cell growth inhibitory properties, retaining the efficacy of their non-fluorinated counterparts. The introduction of fluorine atoms has been instrumental in enhancing the biological activity and stability of these compounds, showcasing the potential of 2-fluoro-3-(trifluoromethoxy)benzaldehyde in anticancer drug development (Lawrence et al., 2003).
Copolymerization and Material Science
The compound has also found applications in the synthesis of novel copolymers. Fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted isobutyl phenylcyanoacrylates, synthesized using ring-substituted benzaldehydes, have been copolymerized with styrene. This process has resulted in the creation of materials with potential applications in various industries, highlighting the versatility of fluorinated benzaldehydes in material science (Cimino et al., 2020).
Directing Group Assisted Synthesis
Furthermore, this compound has been utilized as a monodentate transient directing group in Ruthenium(II)-catalyzed ortho-C-H imidation of benzaldehydes. This approach enables the efficient and selective synthesis of quinazoline and fused isoindolinone scaffolds, which are valuable in the development of pharmaceuticals and organic materials. The method demonstrates the compound's role in facilitating complex chemical transformations with high efficiency and good functional group tolerance (Wu et al., 2021).
Fluoromethoxylation in Organic Synthesis
The introduction of trifluoromethoxy groups into organic molecules is a challenging task due to the instability of trifluoromethoxide anion. However, recent advances have demonstrated the potential of using fluorinated reagents, including those derived from this compound, for the efficient and selective introduction of trifluoromethoxy groups into organic molecules. This process is critical for the development of new drugs and agrochemicals, underscoring the importance of fluorinated compounds in enhancing the properties of organic molecules (Guo et al., 2017).
Safety and Hazards
The safety data sheet for 2-Fluoro-3-(trifluoromethoxy)benzaldehyde indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin irritant, eye irritant, and can cause specific target organ toxicity upon single exposure . The target organ is the respiratory system .
Orientations Futures
Mécanisme D'action
Mode of Action
It is known that trifluoromethoxy-substituted anilines undergo hydrogen/lithium permutation (“metalation”) with optional site selectivity depending on the n-protective group employed .
Biochemical Pathways
It is known that 2-fluoro-3-(trifluoromethyl)benzaldehyde, a similar compound, has been used in the synthesis of curcumin analogs with mono-carbonyl , suggesting that it may interact with pathways related to curcumin metabolism.
Result of Action
It is known that 2-fluoro-3-(trifluoromethyl)benzaldehyde, a similar compound, has been used in the synthesis of curcumin analogs with mono-carbonyl , suggesting that it may have similar effects.
Action Environment
The action of 2-Fluoro-3-(trifluoromethoxy)benzaldehyde can be influenced by various environmental factors. For instance, it is known that gas/vapor heavier than air may accumulate in confined spaces, particularly at or below ground level . This could potentially influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
2-fluoro-3-(trifluoromethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUSXOFNQSIUDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672900 |
Source


|
| Record name | 2-Fluoro-3-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159512-58-9 |
Source


|
| Record name | 2-Fluoro-3-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Benzyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B581262.png)










